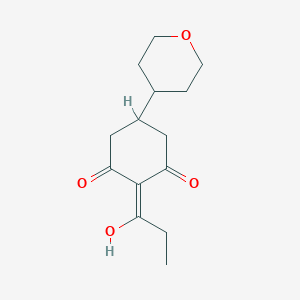
3-Hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone: is an organic compound with a complex structure that includes a cyclohexenone ring, a tetrahydropyran ring, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone typically involves multiple steps:
Formation of the Cyclohexenone Ring: This can be achieved through the aldol condensation of appropriate precursors, followed by dehydration to form the cyclohexenone ring.
Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a cyclization reaction, often involving an intramolecular nucleophilic attack.
Functional Group Modifications: The hydroxy and propionyl groups are introduced through selective functional group transformations, such as oxidation or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In organic synthesis, 3-Hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
This compound may have potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and other materials. Its unique structure and reactivity profile make it suitable for a range of applications.
作用機序
The mechanism of action of 3-Hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: The compound may act as an inhibitor or activator of specific enzymes, affecting their activity and the associated metabolic pathways.
Receptor Interactions: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Chemical Modifications: The compound can undergo chemical modifications within biological systems, leading to the formation of active metabolites.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-3-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone
- 3-Hydroxy-2-acetyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone
- 3-Hydroxy-2-propionyl-5-(tetrahydro-2H-thiopyran-4-yl)-2-cyclohexenone
Uniqueness
The uniqueness of 3-Hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone lies in its specific combination of functional groups and ring structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H20O4 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
2-(1-hydroxypropylidene)-5-(oxan-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H20O4/c1-2-11(15)14-12(16)7-10(8-13(14)17)9-3-5-18-6-4-9/h9-10,15H,2-8H2,1H3 |
InChIキー |
MCBAKYFORPFURF-UHFFFAOYSA-N |
正規SMILES |
CCC(=C1C(=O)CC(CC1=O)C2CCOCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



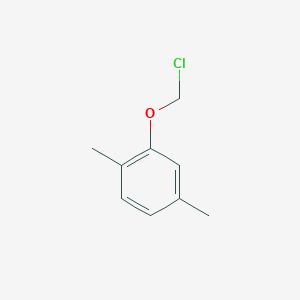

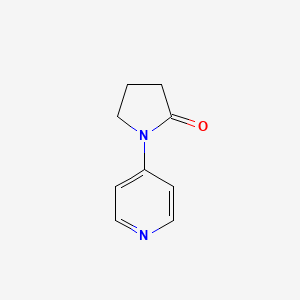
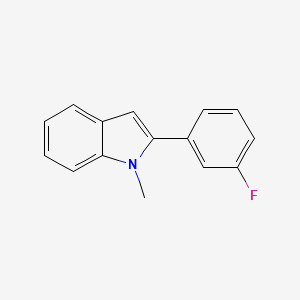
![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)

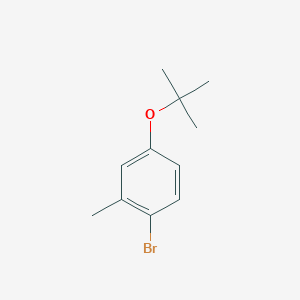
![3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B13699333.png)

![3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B13699361.png)
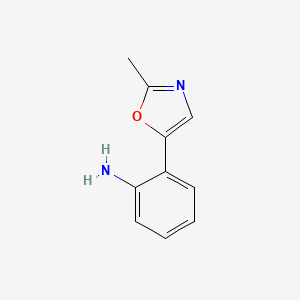
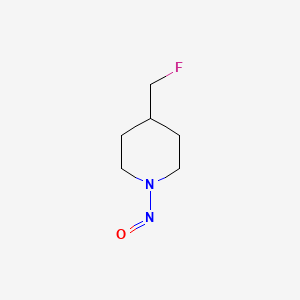
![3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile](/img/structure/B13699376.png)
